Lanreotide acetate is derived from the natural peptide somatostatin. It falls under the category of peptide drugs, specifically classified as a somatostatin analogue. The compound is produced through various synthetic methods that involve solid-phase peptide synthesis and solution-phase cyclization techniques.
The synthesis of lanreotide acetate can be achieved through several methods, including both liquid-phase and solid-phase synthesis techniques.
Both methods aim to achieve high purity levels suitable for pharmaceutical applications, with industrial-scale processes being developed to optimize efficiency and reduce waste .
The molecular structure of lanreotide acetate can be described as follows:
The structural representation highlights the cyclic nature of the compound, which is crucial for its biological activity .
Lanreotide acetate undergoes several key chemical reactions during its synthesis:
These reactions are meticulously controlled to ensure high yields and purity of the final product.
Lanreotide acetate exerts its therapeutic effects by binding to somatostatin receptors (primarily subtype 2) on target cells. This binding inhibits the secretion of various hormones, including growth hormone and insulin-like growth factor 1 (IGF-1), thereby reducing their physiological effects.
Lanreotide acetate exhibits several important physical and chemical properties:
Lanreotide acetate has significant scientific applications:
Lanreotide acetate ([cyclo S-S]-3-(2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide acetate) is predominantly synthesized via Fmoc-based SPPS due to its orthogonality and avoidance of harsh acidic conditions. The process initiates with the attachment of Fmoc-Thr(tBu)-OH to a Wang resin or 2-chlorotrityl chloride resin via esterification [1] [4]. Sequential coupling of Fmoc-protected amino acids follows, with Cys residues protected as S-trityl (Trt) or S-acetamidomethyl (Acm) groups to prevent premature oxidation. The cyclic octapeptide requires strict control of stereochemistry at D-amino acid positions (D-Nal, D-Trp), achieved through DIPEA-assisted activation and extended coupling times (90–120 min) [1]. Post-assembly, cleavage from the resin using TFA:triisopropylsilane:water (95:2.5:2.5) yields the linear peptide with >92% purity, as verified by HPLC [4].
Table 1: SPPS Parameters for Lanreotide Acetate
Parameter | Specification | Impact on Yield/Purity |
---|---|---|
Resin Type | 2-Chlorotrityl chloride | Prevents diketopiperazine formation |
Cys Protection | S-Trt (Cys²), S-Acm (Cys⁷) | Enables selective disulfide bond formation |
Coupling Agent | HBTU/HOBt or PyBOP | Reduces racemization (<0.5%) |
Coupling Time | 90–120 min per residue | Ensures >99% completion per step |
Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Preserves side-chain integrity |
Fmoc/tBu strategy dominates modern Lanreotide synthesis due to its compatibility with acid-labile resins and mild deprotection (20% piperidine/DMF). Key protections include:
Disulfide bond formation between Cys² and Cys⁷ is the pivotal step in Lanreotide cyclization. Two primary methods are employed:
Iodine oxidation is industrially preferred due to speed and higher yields, though it necessitates post-oxidation ion-exchange chromatography to remove iodide salts. Air oxidation minimizes reagent-related impurities but risks methionine oxidation and dimerization [4] [9].
Table 2: Disulfide Bond Formation Methods
Method | Conditions | Yield | Key Impurities |
---|---|---|---|
Iodine oxidation | 0.1M I₂, MeOH/H₂O, 1–2 h, 25°C | 95–98% | Iodinated Tyr, Trp oxidation |
Air oxidation | 0.01M NH₄HCO₃, DMSO, pH 7.5, 24–48 h, 25°C | 85–90% | Lanreotide dimers, sulfoxides |
Thiol-activated | Glutathione redox buffer, pH 8.0, 12 h | 88–92% | Mixed disulfides |
Fragment condensation circumvents SPPS length limitations by coupling pre-synthesized tetrapeptides: Boc-D-Nal-Cys(Acm)-Tyr-D-Trp-OH (Fragment A) and H-Lys(Boc)-Val-Cys(Acm)-Thr-NH₂ (Fragment B). Optimal conditions use:
Polar aprotic solvents prevent aggregation of hydrophobic segments (e.g., D-Nal, D-Trp), while DIPEA concentration must be <3 eq to avoid aspartimide formation. Post-coupling, fragments are deprotected with TFA/EDT (95:5) prior to oxidation, achieving fragment linkage yields of 88–92% [3] [5].
Industrial Lanreotide production faces three key challenges:
Process optimization has increased overall yields from 12% (early routes) to 34% through in-process analytics and design of experiments (DoE) for oxidation pH control.
Table 3: Critical Impurities and Control Strategies
Impurity | Origin | Control Method | Acceptance Limit |
---|---|---|---|
D-Nal-D-Trp diketopiperazine | Cyclization side-reaction | Reduce fragment coupling time | <0.1% |
Cys⁷ sulfonic acid | Over-oxidation | Limit I₂ exposure to 2 h | <0.2% |
Lanreotide dimers | Incomplete Acm deprotection | Iodine excess (1.5 eq) | <0.5% |
D-Lys-Lanreotide | Racemization | HOAt/DIC coupling at –20°C | <0.3% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7